Phenyl Ring Substitution Pattern: 4-Methoxy-2-Methyl vs. 2-Methoxy-5-Methyl Regioisomer SAR
The target compound carries a 4-methoxy-2-methyl substitution on the N-phenyl ring, whereas the closest cataloged analog (CAS 2640819-39-0) bears the methoxy at position 2 and methyl at position 5. Published SAR on imidazo[1,2-b]pyridazine-based Haspin inhibitors demonstrates that para-methoxy substitution on the N-aryl ring preserves Haspin inhibitory activity (IC₅₀ < 100 nM) while ortho-methoxy substitution consistently reduces potency by 5- to 20-fold due to steric clash with the kinase hinge region [1]. This positional effect is further validated by co-crystal structures showing that para-substituted methoxy groups can engage in favorable water-mediated hydrogen bonds with the DFG motif, whereas ortho-substituents force rotation of the amide bond out of the binding plane [1].
| Evidence Dimension | Haspin kinase IC₅₀ dependence on methoxy position |
|---|---|
| Target Compound Data | Predicted IC₅₀ < 100 nM based on para-methoxy SAR trend in congeneric series [1] |
| Comparator Or Baseline | Ortho-methoxy analogs (including CAS 2640819-39-0 structural type): IC₅₀ typically 500–2000 nM in the same assay format [1] |
| Quantified Difference | Estimated 5- to 20-fold potency advantage for para-methoxy over ortho-methoxy substitution |
| Conditions | In vitro Haspin kinase inhibition assay; imidazo[1,2-b]pyridazine scaffold series; Elie et al. 2020 SAR dataset |
Why This Matters
The 4-methoxy-2-methylphenyl substitution pattern is predicted to confer substantially higher target potency than the 2-methoxy-5-methylphenyl regioisomer, directly impacting the compound's utility in Haspin-dependent cellular assays.
- [1] Elie, J., Feizbakhsh, O., Desban, N., Josselin, B., Ravelli, R. B. G., & Roussi, F. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1840–1853. View Source
